4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898793-26-5
VCID: VC2291084
InChI: InChI=1S/C19H19ClFNO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
SMILES: C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Molecular Formula: C19H19ClFNO
Molecular Weight: 331.8 g/mol

4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

CAS No.: 898793-26-5

Cat. No.: VC2291084

Molecular Formula: C19H19ClFNO

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone - 898793-26-5

Specification

CAS No. 898793-26-5
Molecular Formula C19H19ClFNO
Molecular Weight 331.8 g/mol
IUPAC Name (4-chloro-3-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C19H19ClFNO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Standard InChI Key PQDSQEOVXVKKAJ-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Canonical SMILES C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F

Introduction

Basic Information and Chemical Structure

4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is a synthetic organic compound with the Chemical Abstracts Service (CAS) registry number 898793-26-5. This compound has a molecular formula of C19H19ClFNO and a molecular weight of 331.81 g/mol . The structural arrangement consists of a benzophenone core (diphenyl ketone) with a chlorine atom at the 4-position and a fluorine atom at the 3-position of one phenyl ring, while the second phenyl ring contains a piperidinomethyl group at the 3'-position.

The compound is also known by its systematic name "Methanone, (4-chloro-3-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]-" according to IUPAC nomenclature standards . This naming system precisely identifies the positions of the functional groups attached to the benzophenone scaffold, which is essential for understanding its chemical characteristics and potential reactivity patterns.

The presence of halogen atoms (chlorine and fluorine) combined with the nitrogen-containing piperidinomethyl group creates a molecule with interesting physicochemical properties. The halogen substituents increase the compound's lipophilicity and potentially enhance its membrane permeability, while the piperidinomethyl group introduces basic character and potential sites for hydrogen bonding interactions, which could be significant for its biological activity.

Physical and Chemical Properties

Physical Properties

While specific physical property data for 4-chloro-3-fluoro-3'-piperidinomethyl benzophenone is limited in the available research literature, certain properties can be inferred based on its structure and comparison with similar compounds. The compound likely exists as a crystalline solid at room temperature, which is characteristic of many benzophenone derivatives. The presence of the chloro and fluoro substituents typically increases the melting point compared to unsubstituted benzophenone, while the piperidinomethyl group may influence its solubility profile.

The solubility profile of this compound is expected to follow patterns typical for benzophenone derivatives with similar substituents. It is likely to be sparingly soluble in water due to its predominantly hydrophobic character, but should demonstrate good solubility in organic solvents such as dichloromethane, chloroform, acetone, and alcohols. The piperidinomethyl group may improve its solubility in slightly acidic aqueous environments due to the potential protonation of the nitrogen atom.

Chemical Reactivity

The chemical reactivity of 4-chloro-3-fluoro-3'-piperidinomethyl benzophenone is influenced by several structural features. The carbonyl group of the benzophenone core is susceptible to nucleophilic addition reactions, while the halogen substituents (chlorine and fluorine) activate the aromatic ring for nucleophilic aromatic substitution reactions. The piperidinomethyl group contains a tertiary amine that can participate in acid-base reactions and serve as a nucleophile in various transformations.

The compound is likely to undergo the following reactions:

  • Reduction of the carbonyl group to form secondary alcohols

  • Nucleophilic substitution reactions at the halogen positions

  • Protonation of the piperidinyl nitrogen under acidic conditions

  • Electrophilic aromatic substitution reactions at the unsubstituted positions of the aromatic rings

These reactive sites make the compound versatile for chemical modifications, potentially expanding its utility in synthetic chemistry and pharmaceutical research.

Synthesis and Preparation Methods

Detailed Synthetic Procedure

A potential synthetic route for 4-chloro-3-fluoro-3'-piperidinomethyl benzophenone might include:

  • Friedel-Crafts acylation between 4-chloro-3-fluorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst (such as aluminum chloride) to form the benzophenone core.

  • Selective functionalization of the unsubstituted phenyl ring at the 3-position, possibly through bromination followed by lithium-halogen exchange.

  • Introduction of the piperidinomethyl group through a nucleophilic substitution reaction, where the lithiated intermediate reacts with a suitable electrophile containing the piperidinomethyl functionality.

This synthetic approach requires careful control of reaction conditions to ensure regioselectivity and to minimize side reactions. Alternative synthetic strategies might involve parallel synthesis of the two differently substituted aromatic rings followed by their coupling to form the benzophenone structure.

Comparison with Similar Compounds

Structural Analogues

To better understand the unique properties of 4-chloro-3-fluoro-3'-piperidinomethyl benzophenone, it is valuable to compare it with structurally related compounds. The table below presents a comparative analysis of this compound with several analogues mentioned in the research literature:

Compound NameCAS NumberMolecular FormulaMolecular WeightStructural Differences
4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone898793-26-5C19H19ClFNO331.81Reference compound
3-Fluoro-3'-piperidinomethyl benzophenone898793-02-7C19H20FNO297.37Lacks chlorine atom at 4-position
3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone898770-56-4C18H17ClFNO317.8Contains pyrrolidine instead of piperidine; different halogen positions
3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone898770-66-6C19H18F3NONot specifiedContains pyrrolidine and trifluoromethyl group; different substitution pattern

This comparison highlights the structural diversity among benzophenone derivatives and how subtle changes in substitution patterns can lead to compounds with potentially different chemical and biological properties.

Structure-Activity Relationship Considerations

The structural variations among these benzophenone derivatives provide insights into potential structure-activity relationships. The differences in halogen substitution (type, number, and position) and the nature of the amine-containing substituent (piperidine versus pyrrolidine) are likely to influence:

  • Lipophilicity and membrane permeability

  • Electronic properties affecting reactivity

  • Steric factors influencing molecular recognition

  • Hydrogen bonding capabilities

  • Metabolic stability and pharmacokinetic properties

These structure-activity considerations are essential for understanding how structural modifications might impact the biological activity and physicochemical properties of these compounds.

SupplierProduct NumberPurityQuantityPrice (USD)
Rieke Metals6125-0200-2297%1g$467
Rieke Metals6125-0200-2297%2g$875
Rieke Metals6125-0200-2297%5g$1,750
American Custom Chemicals CorporationHCH003275395.00%1g$1,006.58
CrysdotCD1102280095+%1g$433

These prices reflect the specialized nature of these benzophenone derivatives and their primary use as research chemicals rather than bulk industrial chemicals . Given the additional structural complexity of 4-chloro-3-fluoro-3'-piperidinomethyl benzophenone compared to the 3-fluoro derivative, it might command a higher price point.

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